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Compound of Interest

Compound Name: 4-Fluoropicolinic acid

CAS No.: 886371-78-4

Cat. No.: B1287997

Get Quote

Part 1: Molecule Profile & Strategic Overview
4-Fluoropicolinic acid (4-FPA) is a bifunctional pyridine building block.[1][2] Unlike its isomer

2-fluoroisonicotinic acid, 4-FPA possesses a unique electronic push-pull system defined by the

ortho-located carboxylic acid (the "Anchor") and the para-located fluorine (the "Handle") relative

to the pyridine nitrogen.[1]
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Property Value Notes

IUPAC Name
4-Fluoro-2-pyridinecarboxylic

acid

CAS Number 886371-78-4

Critical:[1][3] Do not confuse

with 2-fluoro-4-

pyridinecarboxylic acid (CAS

402-65-3).[1]

Molecular Weight 141.10 g/mol

Acidity (

)
~5.2 (Predicted)

Slightly more acidic than

picolinic acid (

5.4) due to F-inductive effect.

[1]

Solubility DMSO, DMF, MeOH

Poor solubility in non-polar

solvents (

, Hexanes).

Stability Thermal Sensitivity
Risk of Decarboxylation at

.

Reactivity Map (Graphviz)[1]
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Click to download full resolution via product page

Caption: Reactivity landscape of 4-Fluoropicolinic acid. The 4-fluoro position is highly

activated for substitution, while the 2-COOH serves as a stable anchor for coupling or

coordination.[1]

Part 2: Core Protocols
Protocol A: Site-Selective Functionalization
Objective: Displacement of the 4-Fluorine atom with amines or alkoxides.[1] Mechanism: The

4-position is activated by the pyridine nitrogen (para-effect) and the electron-withdrawing

carboxyl group (meta-effect).[1] The nitrogen effect dominates, making this position highly

electrophilic.

Reagents:

Substrate: 4-Fluoropicolinic acid (1.0 equiv)[1]

Nucleophile: Primary/Secondary Amine (1.2 – 1.5 equiv)[1]

Base:

(2.0 equiv) or DIPEA (3.0 equiv)[1]

Solvent: DMSO (preferred) or DMF. Avoid protic solvents if using alkoxides.

Step-by-Step Methodology:

Preparation: Dissolve 4-FPA in DMSO (0.2 M concentration).

Addition: Add the base followed by the amine nucleophile.

Note: If the amine is a hydrochloride salt, increase base equivalents by 1.0.

Reaction: Heat the mixture to 80–100°C for 4–12 hours.

Monitoring: Monitor by LCMS. The product will show a mass shift corresponding to
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(loss of F).

Checkpoint: If reaction is sluggish, increase temp to 120°C, but do not exceed 140°C to

prevent decarboxylation.

Workup (Acidic Precipitate):

Cool to room temperature.[4]

Dilute carefully with water (5x volume).

Adjust pH to ~3–4 using 1N HCl. The amino-picolinic acid product often precipitates as a

zwitterion.

Filter and wash with cold water/ether.

Troubleshooting:

Hydrolysis: If OH- replaces F (formation of 4-hydroxypicolinic acid), ensure reagents are dry

and reduce water content in the solvent.[1]

Protocol B: Amide Coupling (Linker Synthesis)
Objective: Coupling the 2-COOH to an amine without disturbing the 4-F handle.[1] Challenge:

Picolinic acids can suffer from slow activation due to the proximity of the pyridine nitrogen

(sterics/electronics) and potential N-oxide formation if using wrong oxidants.

Reagents:

Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv).

Base: DIPEA (3.0 equiv).

Solvent: DMF or DCM.

Step-by-Step Methodology:

Activation: Dissolve 4-FPA (1.0 equiv) and DIPEA (3.0 equiv) in DMF. Stir for 5 mins.
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Reagent Addition: Add HATU (1.1 equiv). Stir for 15 mins to form the active ester (yellowing

often observed).

Coupling: Add the amine partner (1.0–1.1 equiv).

Incubation: Stir at Room Temperature (RT) for 2–16 hours.

Note: Heating is rarely required and should be avoided to preserve the 4-F group for later

stages.

Workup:

Dilute with EtOAc. Wash with sat.[5]

, water, and brine.

Caution: Do not use strong acid washes (1N HCl) if the product contains basic nitrogens,

as it will extract into the aqueous layer.

Protocol C: Iridium(III) Complex Synthesis
Objective: Synthesis of Heteroleptic Ir(III) complexes for OLEDs using 4-FPA as an ancillary

ligand. Context: Picolinates are excellent ancillary ligands that tune the emission spectrum

(blue-shift relative to acac).[1]

Workflow Diagram (Graphviz)
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Caption: Standard "Nonoyama" route for synthesizing Iridium-Picolinate complexes.

Step-by-Step Methodology:

Dimer Formation: React

with the main ligand (e.g., ppy,

) in 2-ethoxyethanol/water (3:1) at 110°C for 24h. Isolate the precipitate (Dimer).

Bridge Splitting:

Suspend the Dimer (1.0 equiv) and 4-Fluoropicolinic acid (2.5 equiv) in 2-ethoxyethanol.

Add

(10 equiv) to deprotonate the acid and scavenge chloride.

Complexation: Heat to 100°C under inert atmosphere (
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) for 12–16 hours.

Purification:

Cool to RT. The product often precipitates or can be precipitated by adding water.

Filter and wash with water/methanol.

Recrystallize from DCM/Hexanes or purify via silica column (DCM:MeOH gradient).

Part 3: Safety & Handling Guide
Decarboxylation Hazard
Picolinic acids are thermodynamically unstable relative to pyridine.

Trigger: Temperatures

or strong acidic conditions at high heat.

Prevention: Keep reaction temperatures below 120°C. If high-temp workup is needed (e.g.,

distillation), ensure the mixture is neutral or slightly basic.[1]

Fluoride Release
While the C-F bond is stable, harsh nucleophilic conditions (e.g., using hydroxide or methoxide

at high temp) can release fluoride ions (

).[1]

Glassware: Standard borosilicate is generally safe unless using highly concentrated strong

bases at reflux.

Waste: Segregate waste streams if significant defluorination is suspected (rare in standard

protocols).

Storage
Store at 2–8°C (Refrigerated).
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Keep container tightly sealed; picolinic acids can be hygroscopic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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